molecular formula C18H15ClN2O2S B265825 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B265825
M. Wt: 358.8 g/mol
InChI Key: XZIZTQZDEUMYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide, also known as CP-547,632, is a synthetic compound that belongs to the class of benzothiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 is a potent inhibitor of angiogenesis, a process that plays a crucial role in tumor growth and metastasis.

Mechanism of Action

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) pathway. VEGFR is a key receptor involved in the formation of new blood vessels in tumors. 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide binds to the receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the normal functioning of endothelial cells, which are responsible for the formation of blood vessels in healthy tissues. However, it selectively targets the endothelial cells in tumors, leading to the inhibition of angiogenesis and tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide is its potency and selectivity towards VEGFR. This makes it a valuable tool for studying the role of angiogenesis in cancer progression. However, its complex synthesis method and high cost can limit its use in large-scale experiments.

Future Directions

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has the potential to be developed into a novel anti-cancer therapy. Future research should focus on optimizing the synthesis method and improving the pharmacokinetic properties of the compound. Additionally, the use of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide in combination with other anti-cancer agents should be explored to enhance its effectiveness. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide in humans.

Synthesis Methods

The synthesis of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the formation of a benzothiophene intermediate. The intermediate is then reacted with 3-aminobenzoic acid and propanoyl chloride to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide works by inhibiting the formation of new blood vessels in tumors, which is essential for their growth and survival. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

properties

Product Name

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H15ClN2O2S/c1-2-15(22)20-11-6-5-7-12(10-11)21-18(23)17-16(19)13-8-3-4-9-14(13)24-17/h3-10H,2H2,1H3,(H,20,22)(H,21,23)

InChI Key

XZIZTQZDEUMYDI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.